p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) is a chemical compound used as an intermediate in the synthesis of p-Fluoro Prasugrel. It is characterized by its molecular formula C18H18FNO2S and a molecular weight of 331.4 g/mol . This compound is significant in the field of medicinal chemistry, particularly in the development of antiplatelet drugs.
Vorbereitungsmethoden
The synthesis of p-Fluoro Prasugrel Thiolactone involves multiple steps, starting from the appropriate precursors. The preparation typically includes the formation of a thiolactone ring, which can be achieved through various synthetic routes. One common method involves the reaction of a suitable thioester with a cyclopropyl ketone derivative under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
p-Fluoro Prasugrel Thiolactone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the thiolactone to its corresponding sulfoxide or sulfone.
Reduction: The thiolactone can be reduced to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or the thiolactone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-Fluoro Prasugrel Thiolactone is primarily used in the synthesis of p-Fluoro Prasugrel, an antiplatelet drug. This compound is crucial in medicinal chemistry research for developing new therapeutic agents. It is also used in studies involving the metabolism and pharmacokinetics of prasugrel and its derivatives .
Wirkmechanismus
The mechanism of action of p-Fluoro Prasugrel Thiolactone involves its conversion to the active metabolite of prasugrel. This conversion is mediated by esterases and cytochrome P450 enzymes. The active metabolite then irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets, inhibiting platelet aggregation . This action is crucial for preventing thrombotic events in patients with acute coronary syndrome.
Vergleich Mit ähnlichen Verbindungen
p-Fluoro Prasugrel Thiolactone is similar to other thiolactone intermediates used in the synthesis of antiplatelet drugs, such as clopidogrel thiolactone. p-Fluoro Prasugrel Thiolactone is unique due to the presence of a fluorine atom, which can influence its pharmacokinetic properties and metabolic stability . Similar compounds include:
Clopidogrel Thiolactone: Used in the synthesis of clopidogrel, another antiplatelet drug.
Ticlopidine Thiolactone: An intermediate in the synthesis of ticlopidine, a first-generation thienopyridine.
These comparisons highlight the distinct chemical and pharmacological properties of p-Fluoro Prasugrel Thiolactone, making it a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
1618107-98-4 |
---|---|
Molekularformel |
C18H18FNO2S |
Molekulargewicht |
331.405 |
IUPAC-Name |
5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2 |
InChI-Schlüssel |
IZCHRAOWOKMDHU-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3 |
Synonyme |
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.